A Senior Application Scientist's Technical Guide to (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
A Senior Application Scientist's Technical Guide to (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Forward: In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the discovery of novel therapeutics. Phenylboronic acids are indispensable building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions that form the backbone of many drug candidates.[1] This guide provides an in-depth technical overview of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (CAS No. 849833-86-9), a reagent of increasing importance for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a proposed synthetic pathway, analytical validation, and its cornerstone application in Suzuki-Miyaura cross-coupling reactions.
A Note on Nomenclature: The CAS number 849833-86-9 is consistently associated with the structure bearing a methylcarbamoyl [-C(=O)NHCH₃] group, not a methoxycarbamoyl [-C(=O)NHOCH₃] group. This guide will proceed with the validated methylcarbamoyl structure.[2][3]
Core Compound Identity and Physicochemical Properties
(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a multifunctional organoboron compound.[4] Its structure is characterized by a phenyl ring substituted with three key functional groups: a boronic acid, a fluorine atom, and a methylcarbamoyl group. Each of these imparts unique properties that are highly advantageous in drug discovery.
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The Boronic Acid Moiety [-B(OH)₂]: This is the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of carbon-carbon bonds with exceptional reliability.[5] It is known for its stability, generally low toxicity, and versatile reactivity.[1]
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The Fluoro Group [-F]: The fluorine atom, being highly electronegative, acts as an electron-withdrawing group. In medicinal chemistry, the incorporation of fluorine can significantly enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins by altering the molecule's electronic properties and pKa.[4][6]
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The Methylcarbamoyl Group [-C(=O)NHCH₃]: This amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for specific, high-affinity interactions with biological targets like enzymes or receptors.[4]
These features combine to make the title compound a valuable intermediate for constructing complex molecules designed for targeted therapies.[7]
Table 1: Physicochemical Properties of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 849833-86-9 | [2][3] |
| Molecular Formula | C₈H₉BFNO₃ | [2][3] |
| Molecular Weight | 196.97 g/mol | [2][3] |
| IUPAC Name | [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | [2] |
| Synonyms | N-Methyl-4-borono-2-fluorobenzamide | [8] |
| SMILES | CNC(=O)C1=C(F)C=C(C=C1)B(O)O | [2] |
| InChIKey | IVSXSBGNMOZTJR-UHFFFAOYSA-N | [2] |
| Appearance | White to off-white powder/solid | [9] |
Synthesis Pathway: A Proposed Technical Workflow
Workflow Overview
The proposed synthesis involves three key transformations:
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Amidation: Conversion of the starting carboxylic acid to the corresponding N-methylamide.
-
Halogen-Metal Exchange: Conversion of the aryl bromide to an organolithium species.
-
Borylation: Quenching the organolithium intermediate with a boron electrophile to form the target boronic acid.
Caption: Proposed synthetic workflow for the target boronic acid.
Step-by-Step Experimental Protocol
PART A: Synthesis of Intermediate 4-Bromo-2-fluoro-N-methylbenzamide[9]
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Reaction Setup: To a round-bottom flask maintained under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature until all solids dissolve. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.5 eq.). Stir for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a 2M solution of methylamine in THF (5.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 20-25°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous phase with ethyl acetate (3x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/cyclohexane gradient) to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid.[9]
PART B: Synthesis of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
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Reaction Setup: In a flame-dried, multi-necked flask under a strict inert atmosphere, dissolve the intermediate 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.1 eq., 1.6M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. A color change is typically observed. Stir the mixture at -78°C for 1 hour.
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Borylation: To the resulting organolithium solution, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature at -78°C.
-
Warming and Hydrolysis: After stirring for an additional 2 hours at -78°C, allow the reaction to warm slowly to room temperature overnight.
-
Workup: Cool the mixture to 0°C and quench by the slow addition of 2M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The product may precipitate or be partitioned between layers. If a solid precipitates, it can be collected by filtration. If partitioned, the organic layer is separated, dried over MgSO₄, and concentrated. The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to afford the final product.
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized boronic acid. A combination of spectroscopic and chromatographic methods should be employed.
Table 2: Key Analytical Techniques for Structural Validation
| Technique | Parameter | Expected Observations / Information Gained |
| ¹H NMR | Chemical Shift (δ), Integration, Coupling Constants (J) | Expect distinct aromatic proton signals influenced by fluorine and amide substituents. A characteristic doublet for the N-methyl group and a broad singlet for the boronic acid -OH protons. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for all 8 unique carbon atoms, including the carbonyl carbon and the carbon atom bearing the boron moiety (C-B bond). |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance confirming the presence of the fluorine atom. |
| ¹¹B NMR | Chemical Shift (δ) | A broad signal in the range typical for sp²-hybridized arylboronic acids (~27-33 ppm).[10] |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (~3300 cm⁻¹), C=O (~1640 cm⁻¹), and B-O (~1350 cm⁻¹). |
| HRMS (ESI) | m/z | High-resolution mass spectrometry to confirm the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and verify the elemental composition (C₈H₉BFNO₃). |
| HPLC | Retention Time, Peak Area | To determine the purity of the final compound, typically aiming for >98%. |
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl structures. This reaction is a cornerstone of modern pharmaceutical development.[7]
General Reaction Mechanism
The catalytic cycle involves three key steps: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Transmetalation of the organic group from the boronic acid to the palladium center, and Reductive Elimination to form the C-C bond and regenerate the catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[11][12]
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Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.), (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 1-3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O.
-
Heating: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80°C to 120°C. If using a microwave reactor, temperatures up to 150°C for shorter durations can be employed.[12]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Future Outlook
(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a strategically designed building block that offers synthetic chemists a reliable tool for introducing a fluorinated, amide-functionalized phenyl ring into target molecules. Its utility in the robust and scalable Suzuki-Miyaura coupling reaction makes it highly relevant for constructing novel chemical entities in drug discovery and materials science. The proposed synthetic route provides a clear and actionable pathway for its preparation, while the outlined analytical and application protocols serve as a validated starting point for its successful implementation in the laboratory. As the demand for functionally complex and precisely tailored molecules grows, the importance of such versatile intermediates will continue to increase.
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